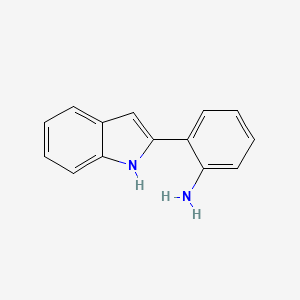

2-(2-Aminophenyl)indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKRGXQCKYFJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352891 | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32566-01-1 | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemistry and Biological Significance of 2-(2-Aminophenyl)indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminophenyl)indole, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry. Its unique structural features, comprising an indole (B1671886) nucleus linked to an aminophenyl group, provide a versatile platform for the development of novel therapeutic agents. This document provides a comprehensive overview of the structure, chemical properties, and synthesis of this compound. Furthermore, it delves into the extensive research on its derivatives, which have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This guide consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes a principal mechanism of action to support ongoing research and drug discovery efforts.

Core Compound Structure and Chemical Identity

This compound is characterized by an indole ring system substituted at the 2-position with a 2-aminophenyl group. This arrangement of aromatic and heterocyclic moieties imparts specific chemical properties that are leveraged in the design of biologically active molecules.

| Identifier | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₂ | [1][2][3] |

| IUPAC Name | 2-(1H-indol-2-yl)aniline | [2] |

| Molecular Weight | 208.26 g/mol | [1][2][3] |

| CAS Number | 32566-01-1 | [1][2][3] |

| Canonical SMILES | C1=CC=C(C(=C1)N)C2=C3C=CC=C3NC2=O |

Synthesis of the 2-Phenylindole (B188600) Scaffold

The synthesis of 2-phenylindole derivatives, including the this compound core, is most commonly achieved through the Fischer indole synthesis .[4][5][6] This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde.[4][5]

Representative Experimental Protocol: Fischer Indole Synthesis

The following protocol is a generalized procedure for the synthesis of a 2-phenylindole derivative. Specific reaction conditions, such as the choice of acid catalyst and solvent, may be optimized for particular substrates.

Step 1: Formation of the Phenylhydrazone An equimolar mixture of a substituted phenylhydrazine and an appropriate acetophenone (B1666503) is refluxed in ethanol (B145695) with a catalytic amount of glacial acetic acid.[7][8] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated phenylhydrazone is collected by filtration.

Step 2: Acid-Catalyzed Cyclization The dried phenylhydrazone is added to a strong acid, such as polyphosphoric acid or sulfuric acid, and the mixture is heated.[8][9] The reaction is maintained at an elevated temperature (typically around 100°C) with constant stirring for a designated period.[8]

Step 3: Work-up and Purification After cooling, the reaction mixture is carefully poured into cold water to precipitate the crude 2-phenylindole product.[8] The solid is then collected by filtration, washed with water, and subsequently purified. Purification is often achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-phenylindole derivative.[7]

Biological Activities and Therapeutic Potential

Derivatives of the 2-(aminophenyl)indole scaffold have been extensively investigated for a range of pharmacological activities. The primary areas of interest include anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of 2-phenylindole derivatives against various cancer cell lines.[1][10] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[1][11]

Quantitative Data on Anticancer Activity:

| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| N-(2-amino-phenyl)-indole-carboxamides | HeLa, MDA-MB-231, HepG2 | < 5.0 | CDK9 and HDAC Inhibition | |

| Bisindole derivatives | MCF-7 (ER+) | 2.71 | Estrogen Receptor Binding, Apoptosis Induction | [11] |

| Combretastatin A4 conjugates | MCF-7 (ER+) | 1.86 | Tubulin Polymerization Inhibition, Apoptosis Induction | [11] |

| Substituted 2-phenylindoles | B16F10 (Melanoma) | - | - | [10] |

| Substituted 2-phenylindoles | A549 (Lung Cancer) | - | - | [10] |

| Substituted 2-phenylindoles | MDA-MB-231 (Breast Cancer) | - | - | [10] |

Antimicrobial Activity

The indole nucleus is a well-known pharmacophore in the development of antimicrobial agents. Derivatives of 2-phenylindole have demonstrated promising activity against a spectrum of bacteria and fungi.

Quantitative Data on Antimicrobial Activity:

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | |

| Indole-triazole derivative (3d) | S. aureus | 6.25 | |

| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin | |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin |

Anti-inflammatory Activity

Certain 2-phenylindole derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting potent inhibition of cyclooxygenase (COX) enzymes.

Mechanistic Insights: A Visual Representation

The anticancer effects of many 2-phenylindole derivatives are attributed to their ability to induce apoptosis in cancer cells. A common pathway involves the inhibition of tubulin polymerization, leading to cell cycle arrest and the subsequent activation of the apoptotic cascade.

Caption: Apoptosis induction by a 2-phenylindole derivative.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The versatility of the 2-phenylindole scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological activities. Future research should focus on elucidating the structure-activity relationships of these compounds to design more potent and selective agents. Furthermore, in-depth mechanistic studies are crucial to fully understand their modes of action and to identify novel therapeutic targets. The continued exploration of this chemical space holds great promise for the development of next-generation therapies for a range of human diseases.

References

- 1. omicsonline.org [omicsonline.org]

- 2. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ijnrd.org [ijnrd.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Sciencemadness Discussion Board - Synthesis of 2-Phenyl-Indole - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2-(2-Aminophenyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminophenyl)indole is a key heterocyclic compound with significant biological activity, primarily as a ligand for the Aryl Hydrocarbon Receptor (AhR). Its unique structure, featuring an indole (B1671886) scaffold substituted with an aminophenyl group, has made it a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting a comparative analysis of various synthetic methodologies. Detailed experimental protocols for key synthesis routes are provided, alongside a visualization of its primary signaling pathway.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The addition of a 2-aminophenyl substituent at the 2-position of the indole ring gives rise to this compound, a molecule with distinct physicochemical and biological properties. This compound has garnered attention for its ability to modulate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating a diverse range of cellular processes, including immune responses, cell proliferation, and xenobiotic metabolism.[1] Understanding the historical context of its synthesis and the evolution of synthetic methods is crucial for the continued exploration of its therapeutic potential.

Discovery and Historical Context

Over the decades, the demand for more efficient, versatile, and environmentally benign synthetic routes has driven the development of numerous novel methods for constructing the 2-arylindole scaffold, including transition metal-catalyzed cross-coupling and cyclization reactions.[1]

Synthetic Methodologies

A variety of synthetic strategies have been employed for the synthesis of this compound and its derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The following sections summarize the key historical and modern approaches.

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone of indole chemistry.[2] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde to form a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole. For the synthesis of this compound, this would involve the reaction of a suitably protected 2-aminophenyl ketone with phenylhydrazine.

Palladium-Catalyzed Syntheses

Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex organic molecules, including indoles.[1][4] These methods often offer high yields, good functional group tolerance, and milder reaction conditions compared to classical methods. Common strategies include the Sonogashira coupling followed by cyclization and direct C-H activation/amination approaches.

Copper-Catalyzed Syntheses

Copper-catalyzed methods provide a cost-effective and efficient alternative for the synthesis of indoles.[5] These reactions can proceed through various mechanisms, including domino coupling-cyclization processes and hydroamination of alkynes.

Other Methods

Other notable methods for the synthesis of 2-substituted indoles include acid-catalyzed recyclization and dehydrogenative N-heterocyclization.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic methods leading to this compound and related 2-arylindoles. Direct comparative data for this compound across all methods is limited in the literature; therefore, data for analogous 2-arylindoles are included to provide a broader perspective on the efficiency of each method.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Palladium-Catalyzed Cyclization | 2-Alkynylanilines | Pd(OAc)₂ | TPGS-750-M/H₂O | 80 | 0.3-6 | 25-65 | [6] |

| Palladium-Catalyzed Heteroannulation | 2-Haloanilines, Phenylacetylene | Pd(PPh₃)₂Cl₂ | DMF | Reflux | 24 | ~68 | [3] |

| Palladium-Catalyzed Amination | Ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate | Pd(PPh₃)₄ | THF | 80 | N/A | Excellent | [4] |

| Copper-Catalyzed Coupling-Cyclization | 1-Alkynes, o-Iodotrifluoroacetanilide | [Cu(phen)(PPh₃)₂]NO₃ | Toluene or Dioxane | 110 | N/A | Good | [7] |

| Fischer Indole Synthesis (for 2-phenylindole) | Phenylhydrazine, Acetophenone (B1666503) | Polyphosphoric acid | N/A | 100-120 | 0.17 | N/A | [8] |

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of 2-Substituted Indoles in an Aqueous Micellar Medium[6]

-

In a microwave vial, combine the 2-alkynylaniline (1 mmol), Pd(OAc)₂ (0.02 mmol), and a 3% solution of TPGS-750-M in water (5 mL).

-

Seal the vial and heat the mixture under microwave irradiation at 80°C for the specified time (typically 1 to 3 cycles of 20 minutes).

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel flash chromatography to afford the desired 2-substituted indole.

General Procedure for Fischer Indole Synthesis of 2-Phenylindole[8]

-

Prepare the acetophenone phenylhydrazone by reacting acetophenone and phenylhydrazine in the presence of an acid catalyst.

-

In a suitable reaction vessel, heat polyphosphoric acid to 100-120°C.

-

Slowly add the acetophenone phenylhydrazone to the hot polyphosphoric acid with stirring.

-

Continue heating and stirring for approximately 10 minutes.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure 2-phenylindole.

Biological Activity and Signaling Pathway

This compound is recognized as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a variety of endogenous and exogenous compounds.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the translocation of the complex into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR/ARNT heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

References

- 1. Buy this compound | 32566-01-1 [smolecule.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed synthesis of 2-(aminomethyl)indoles from ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijnrd.org [ijnrd.org]

A Comprehensive Technical Guide to 2-(2-Aminophenyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminophenyl)indole, scientifically known by its IUPAC name 2-(1H-indol-2-yl)aniline , is a heterocyclic aromatic organic compound. Its structure, featuring a fusion of indole (B1671886) and aniline (B41778) moieties, makes it a valuable scaffold in medicinal chemistry and a versatile starting material for the synthesis of more complex molecules. This technical guide provides an in-depth overview of its chemical identity, synthesis, and known biological significance, with a focus on its potential applications in drug discovery and development. The indole nucleus is a prominent feature in many natural products and synthetic compounds with significant biological activity, and its derivatives have been explored for their anticancer, antimicrobial, and neuroprotective properties.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(1H-indol-2-yl)aniline[1] |

| CAS Number | 32566-01-1 |

| Molecular Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.26 g/mol |

| Melting Point | 154-155 °C[2][3] |

Spectroscopic Data

| Spectroscopic Method | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons on both the indole and aniline rings, as well as protons of the amine (NH₂) and indole NH groups. |

| ¹³C NMR | Resonances for the 14 carbon atoms, with distinct signals for the aromatic carbons of both ring systems. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine and the indole NH, C-H stretching of the aromatic rings, and C=C stretching within the aromatic systems.[4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (208.26 m/z), along with fragmentation patterns typical of indole and aniline derivatives.[5][6] |

Synthesis of this compound

The synthesis of 2-phenylindoles and their derivatives can be achieved through various established methods in organic chemistry. A common and versatile approach is the Fischer indole synthesis. Other modern techniques often involve palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Representative Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, a suitable precursor would be the phenylhydrazone derived from 2-aminoacetophenone (B1585202) and phenylhydrazine.

Materials:

-

2-Aminoacetophenone

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA) or another suitable acid catalyst

Procedure:

-

Formation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve 2-aminoacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the phenylhydrazone.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Cyclization to form the Indole:

-

In a separate flask, heat polyphosphoric acid to approximately 100°C.

-

Carefully add the dried phenylhydrazone in portions to the hot PPA with vigorous stirring.

-

Continue heating and stirring for 30-60 minutes. The reaction is typically exothermic.

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude this compound.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Biological Activity and Therapeutic Potential

Derivatives of 2-phenylindole (B188600) have garnered significant attention in drug discovery due to their wide range of pharmacological activities.[7]

Anticancer Activity

Numerous studies have demonstrated the potent anti-tumor effects of 2-phenylindole derivatives against various cancer cell lines.[8][9] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[7][10] By binding to the colchicine (B1669291) binding site on tubulin, these molecules disrupt the formation of microtubules, which are essential for cell division. This leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[7][10]

Some derivatives have also been investigated for their ability to interact with other cancer-related targets, such as estrogen receptors in breast cancer and Epidermal Growth Factor Receptor (EGFR).[9]

Antimicrobial and Anti-inflammatory Properties

The 2-phenylindole scaffold has also been explored for its potential as an antimicrobial and anti-inflammatory agent. Certain derivatives have shown efficacy against various bacterial and fungal strains.[7] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Proposed mechanism of anticancer activity for 2-phenylindole derivatives.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its chemical structure provides a foundation for the synthesis of a diverse array of derivatives with potent biological activities, particularly in the realm of oncology. The information presented in this guide, from its fundamental chemical properties to its synthesis and biological relevance, underscores the ongoing importance of the 2-phenylindole scaffold in the quest for novel therapeutic agents. Further research into this and related compounds is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.

References

- 1. 2-(1H-Indol-2-yl)aniline | 32566-01-1 [sigmaaldrich.com]

- 2. 2-(1H-Indol-2-yl)aniline | 32566-01-1 [chemicalbook.com]

- 3. 32566-01-1 CAS MSDS (2-(1H-Indol-2-yl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(1H-indol-2-yl)aniline.

An In-depth Technical Guide to 2-(1H-indol-2-yl)aniline: Properties, Synthesis, and Biological Potential

Abstract

2-(1H-indol-2-yl)aniline, a heterocyclic aromatic amine, is a molecule of significant interest in medicinal chemistry and materials science. Its indole (B1671886) and aniline (B41778) moieties contribute to a unique electronic and structural profile, making it a valuable scaffold for the synthesis of a variety of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1H-indol-2-yl)aniline, detailed experimental protocols for its synthesis and characterization, and a summary of the biological activities associated with its derivatives. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Physical and Chemical Properties

2-(1H-indol-2-yl)aniline is a solid at room temperature, and its properties are influenced by the presence of both the indole and aniline functional groups. The indole ring system provides a planar, aromatic structure, while the aniline component introduces a basic amino group that can participate in hydrogen bonding.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂ | |

| Molecular Weight | 208.26 g/mol | |

| Melting Point | 154-155 °C | [1][2] |

| Boiling Point (Predicted) | 437.9 ± 20.0 °C | [2] |

| Density (Predicted) | 1.229 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 16.53 ± 0.30 | [2] |

| Physical Form | Solid | |

| Purity | Typically 97% | |

| Storage Temperature | Room temperature, keep in a dark, dry, and sealed container | [2] |

Solubility

The solubility of 2-(1H-indol-2-yl)aniline and its isomers is dependent on the solvent's polarity. While specific data for the 2-yl isomer is not extensively detailed, the related 4-(1H-indol-2-yl)aniline shows moderate solubility in polar solvents like alcohols due to the hydrogen bonding capacity of the aniline group.[3] It exhibits better solubility in non-polar solvents such as benzene (B151609) and chloroform, which can stabilize the indole moiety through hydrophobic interactions.[3] The solubility in aqueous solutions can be influenced by pH; under acidic conditions, the protonation of the amine group can increase its water solubility.[3]

Experimental Protocols

Synthesis of Indole Derivatives

A common method for the synthesis of 2-substituted indoles involves the palladium-catalyzed cyclization of 2-alkynylanilines. A general procedure is as follows:

General Procedure for Palladium-Catalyzed Synthesis of 2-Substituted Indoles:

-

In a reaction vessel, dissolve the appropriate 2-alkynylaniline in a suitable solvent, such as an aqueous micellar medium.

-

Add a palladium catalyst, for instance, Pd(OAc)₂.

-

The reaction mixture is then heated, potentially under microwave irradiation, for a specified duration to facilitate the cyclization.

-

Upon completion, the product is purified using techniques like silica (B1680970) gel flash chromatography.

For example, the synthesis of 2-hexyl-1H-indole was achieved from 2-(oct-1-yn-1-yl)aniline, yielding a pale yellow oil after purification.[4]

Spectroscopic Characterization

The structure of 2-(1H-indol-2-yl)aniline and its derivatives is typically confirmed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy of the related 2-(1H-indol-1-yl)aniline in CDCl₃ shows characteristic signals for the aromatic protons in the range of δ 6.68-7.69 ppm and a broad singlet for the amine protons at approximately 3.41 ppm.[5]

-

¹³C NMR spectroscopy for the same compound reveals signals for the aromatic carbons between δ 103.2-143.1 ppm.[5]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of polyaniline, a related polymer, shows characteristic stretching bands for the aromatic amine system in the region of 3000-3600 cm⁻¹ and C-H stretching bands around 3000-3200 cm⁻¹.[6] Similar characteristic peaks would be expected for 2-(1H-indol-2-yl)aniline.

-

Biological Activity and Potential Applications

Indole derivatives are known for their wide range of biological activities, making them a significant scaffold in drug discovery.[7] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[7][8]

Antimicrobial and Antifungal Activity

Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have demonstrated significant activity against various pathogens, including Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans.[9] Some of these compounds exhibited minimum inhibitory concentrations (MIC) of less than 1 µg/mL against staphylococci.[9]

Anticancer Activity

Newly synthesized derivatives of 2-(thiophen-2-yl)-1H-indole have been evaluated for their anticancer effects.[10] Certain compounds showed potent activity against the HCT-116 colon cancer cell line, causing cell cycle arrest at the S and G2/M phases.[10] The anticancer activity is thought to be mediated through interactions with DNA or the blockage of DNA synthesis.[10]

Reactivity and Further Applications

2-(1H-indol-2-yl)aniline serves as a reactant in various chemical transformations. For instance, it undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride to form new 6-cyanoindolo[3,2-c]quinoline derivatives, which have pharmacological applications.[1] It is also used in cascade reactions with benzopyranylidenemalonates.[1]

Visualizations

The following diagrams illustrate key conceptual workflows related to the synthesis and biological evaluation of 2-(1H-indol-2-yl)aniline and its derivatives.

Caption: A generalized workflow for the synthesis of 2-(1H-indol-2-yl)aniline derivatives.

Caption: A conceptual workflow for the biological screening of novel 2-(1H-indol-2-yl)aniline derivatives.

Conclusion

2-(1H-indol-2-yl)aniline is a versatile chemical entity with a rich profile of physical and chemical properties. Its synthesis, primarily through palladium-catalyzed reactions, provides a pathway to a wide array of derivatives. The significant biological activities, particularly antimicrobial and anticancer properties, demonstrated by these derivatives underscore the importance of the 2-(1H-indol-2-yl)aniline scaffold in the development of new therapeutic agents. Further research into the specific signaling pathways and mechanisms of action of these compounds will be crucial for realizing their full potential in medicine and other scientific disciplines.

References

- 1. 2-(1H-Indol-2-yl)aniline | 32566-01-1 [chemicalbook.com]

- 2. 32566-01-1 CAS MSDS (2-(1H-Indol-2-yl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium [mdpi.com]

- 5. 2-(1H-Indol-1-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-(2-Aminophenyl)indole Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of the 2-(2-aminophenyl)indole scaffold. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its derivatives is achieved through several strategic routes. Key methods include classical cyclization reactions and modern transition metal-catalyzed approaches, which offer versatility and efficiency.

Several methods for the synthesis of this compound and its precursors have been developed.[1] A notable and selective method involves the tunable dimerization of 2-alkynylanilines. Depending on the catalyst used, this reaction can yield either 2-indolyl-3-oxoindolines or 2-(2-aminophenyl)quinolines.[2] For instance, a Cu(OAc)₂/O₂ system promotes intramolecular cyclization to form intermediates that lead to 2-indolyl-3-oxoindolines, which are important precursors.[1][2] Alternatively, a Bi(OTf)₃/MesCO₂H-catalyzed process facilitates intermolecular addition to produce 2-(2-aminophenyl)quinolines.[2]

Other significant synthetic strategies include:

-

Fischer Indole (B1671886) Synthesis : A classical method involving the reaction of substituted phenylhydrazines with acetophenones.[3][4]

-

Palladium-Catalyzed Reactions : These methods enable the efficient synthesis of indoles from substituted anilines and ketones.[1][5]

-

Silver and Copper Catalysis : AgOTf and Cu(OTf)₂ have been used to catalyze the reaction of β-(2-aminophenyl)-α,β-ynones to yield 2-acylindoles.[5][6]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole (B188600)

This protocol provides a representative method for synthesizing the core indole structure.

-

Preparation of Acetophenone (B1666503) Phenylhydrazone : A mixture of acetophenone (0.167 mol) and phenylhydrazine (B124118) (0.167 mol) is boiled in ethanol (B145695) (60 ml) with a few drops of glacial acetic acid. The resulting phenylhydrazone is recrystallized from ethanol to yield a pure white solid.[4]

-

Cyclization : The prepared acetophenone phenylhydrazone (10 g) is added to preheated polyphosphoric acid (100 g) at 100°C. The mixture is heated to 160-170°C for approximately 10 minutes.[4]

-

Workup and Isolation : The reaction mixture is cooled slightly and then poured into cold water (450 ml) with vigorous stirring to dissolve the polyphosphoric acid. The crude 2-phenylindole precipitates and is collected by filtration.[4]

-

Purification : The crude product is washed with hot rectified spirit. The combined filtrates are cooled to room temperature, allowing the 2-phenylindole to crystallize. The final product is filtered and washed with cold alcohol.[4]

Biological Activities and Therapeutic Potential

Derivatives of the 2-phenylindole scaffold, including this compound, exhibit a wide spectrum of biological activities, making them a significant area of interest for drug discovery.[7][8] The indole nucleus is a key pharmacophore found in numerous biologically active compounds.[8][9]

Anticancer Activity

Indole derivatives are extensively studied for their anticancer properties, acting through various mechanisms of action.[6][10][11] Several indole-based drugs, such as Panobinostat and Sunitinib, have received FDA approval for clinical use in cancer treatment.[11]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition : A significant class of indole derivatives binds to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8][10]

-

Kinase Inhibition : Many indole derivatives function as tyrosine kinase inhibitors, targeting key signaling proteins like VEGFR, PDGFR, and EGFR, which are crucial for tumor growth, angiogenesis, and metastasis.[12][13][14]

-

Topoisomerase Inhibition : Certain derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[6][9]

-

Apoptosis Induction : The scaffold is featured in compounds that induce apoptosis through various pathways, including modulation of the p53-MDM2 pathway and inhibition of anti-apoptotic proteins like Bcl-2.[14][15]

Table 1: Antiproliferative Activity (IC₅₀) of Selected Indole Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Derivative 8 | Various | Tubulin Polymerization | 0.05 (50 nmol/L) | [6] |

| Derivative 9 | Various | Tubulin Polymerization | 0.22 - 1.80 | [6] |

| Derivative 13 | Various | Tubulin Polymerization | 0.002 - 0.011 (2-11 nmol/L) | [6] |

| Compound 2a | Huh-7 (Hepatocellular) | Kinase Inhibition | 0.04 | [12] |

| Compound 2b | HCT-116 (Colon) | Kinase Inhibition | Sub-micromolar | [12] |

| Compound 73x | HepG2 (Hepatocellular) | VEGFR-2 Inhibition | 3.15 | [13] |

| Compound 10b | K562 (Leukemia) | EGFR / p53-MDM2 | 0.01 (10 nM) | [14] |

| Compound 10b | A549 (Lung) | EGFR / p53-MDM2 | 0.012 (12 nM) | [14] |

| Compound 30 | A549 (Lung) | Bcl-2 Inhibition | 0.73 | [15] |

| Compound 42 | HL60 (Leukemia) | HDAC Inhibition | 0.02 | [15] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding : Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for adherence.[10]

-

Compound Treatment : Cells are treated with various concentrations of the indole derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.[12]

-

MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is calculated from the dose-response curve.[12]

Antimicrobial Activity

Indole derivatives have demonstrated significant potential as antimicrobial agents against a broad range of pathogens, including drug-resistant strains like MRSA.[7][16][17]

Spectrum of Activity:

-

Gram-Positive Bacteria : Compounds have shown potent activity against Staphylococcus aureus (including MRSA) and Bacillus subtilis.[16][17] One synthetic derivative, SMJ-2, exhibited consistent MIC values of 0.25–2 µg/mL against a wide variety of gram-positive bacteria.[17]

-

Gram-Negative Bacteria : Activity has been observed against Pseudomonas sp., Enterobacter sp., and Klebsiella pneumoniae.[16][18] Gram-negative bacteria were found to be more susceptible in some studies.[18]

-

Antifungal and Antimycobacterial : Derivatives have also shown activity against Candida albicans and Mycobacterium smegmatis.[19][20]

Table 2: Antimicrobial Activity (MIC) of Selected Indole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| SMJ-2 | MRSA, E. faecalis | 0.25 - 2 | [17] |

| Compound 4P | Resistant K. pneumoniae | 4 | [16] |

| Compound IIb | Enterobacter sp. | 75 | [18] |

| Compound 7g | MRSA, E. coli, K. pneumoniae | 1.95 - 3.9 | [20] |

| Compound 3ag | M. smegmatis | 3.9 | [19] |

| Compound 3ao | S. aureus (MRSA) | < 1 | [19] |

| Compound 3aq | S. aureus (MRSA) | < 1 | [19] |

| Compound 3aq | C. albicans | 3.9 | [19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution : The test compound is serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation : Each well is inoculated with the prepared microbial suspension. Positive (no drug) and negative (no microbes) controls are included.

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Enzyme Inhibition and Other Activities

-

Anti-inflammatory Activity : 2-Phenylindole derivatives have shown anti-inflammatory properties, with some compounds acting as selective COX-2 inhibitors.[9][20]

-

Antioxidant Activity : The indole moiety is known for its radical scavenging properties.[18] 2-(4-Aminophenyl)indole derivatives, in particular, have demonstrated potent antioxidant activity in DPPH and superoxide (B77818) radical scavenging assays, comparable to the reference standard melatonin.[3]

-

Monoamine Oxidase (MAO) Inhibition : Certain indole-5,6-dicarbonitrile derivatives are potent, reversible, and competitive inhibitors of both MAO-A and MAO-B, suggesting potential applications in treating neurological disorders like Parkinson's disease and depression.[21][22]

Table 3: Enzyme Inhibition and Antioxidant Activity of Indole Derivatives

| Compound ID | Target/Assay | Activity (IC₅₀ or % Inhibition) | Reference |

| Compound 3b | DPPH Radical Scavenging | 80% inhibition @ 1mM | [3] |

| Compound 3b | Superoxide Scavenging | 81% inhibition @ 1mM | [3] |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | IC₅₀ = 0.014 µM | [22] |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | IC₅₀ = 0.017 µM | [22] |

| Compounds 9a-c | COX-2 Inhibition | Good selectivity over COX-1 | [20] |

Pharmacokinetics and ADME Profile

While extensive pharmacokinetic data for the specific this compound parent molecule is limited in public literature, studies on structurally related derivatives provide valuable insights into the expected ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this class.[23] In silico and in vivo studies on some derivatives suggest they possess good drug-like properties.[24][25] For instance, the indole derivative MMINA was predicted to be a good drug-like molecule, with its mechanism of action likely involving the inhibition of ROS and inflammation.[24][25]

A case study on a complex indole derivative, DIIM, revealed rapid and nearly complete absorption (98-99%) following oral administration in humans, with peak blood concentrations achieved within one hour.[23] The compound underwent extensive distribution into tissues and was primarily metabolized through N-demethylation and hydroxylation, with excretion occurring mainly through urine.[23] This profile highlights the potential for indole derivatives to achieve favorable pharmacokinetic characteristics for systemic drug delivery.

Conclusion and Future Directions

The this compound scaffold and its related derivatives represent a versatile and highly promising platform in medicinal chemistry. The extensive research demonstrates potent and multifaceted biological activities, particularly in oncology and infectious diseases. The ability of these compounds to interact with a wide range of biological targets—including tubulin, protein kinases, microbial enzymes, and DNA-associated proteins—underscores their therapeutic potential.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies : To optimize potency and selectivity for specific biological targets while minimizing off-target effects.

-

Pharmacokinetic Profiling : Comprehensive ADME/Tox studies are needed for lead candidates to ensure they possess the necessary drug-like properties for clinical development.

-

Novel Target Identification : Exploring the efficacy of this scaffold against emerging therapeutic targets, such as those in neurodegenerative and metabolic diseases.

-

Development of Drug Delivery Systems : Investigating advanced formulations to enhance the bioavailability and targeted delivery of promising indole-based compounds.

The continued exploration of this chemical space is poised to yield novel therapeutic agents capable of addressing significant unmet medical needs.

References

- 1. Buy this compound | 32566-01-1 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Indole synthesis [organic-chemistry.org]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 14. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsonline.com [ijpsonline.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Navigating the Safety Profile of 2-(2-Aminophenyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling information for 2-(2-Aminophenyl)indole. The information is compiled from available safety data sheets and chemical databases to ensure a high standard of accuracy and relevance for professionals in research and drug development. This document emphasizes safe laboratory practices and provides clear guidance on hazard mitigation and emergency procedures.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol .[1][2][3][4] It is a solid at room temperature with a melting point of 154-155°C.[3][5]

| Property | Value | Source(s) |

| CAS Number | 32566-01-1 | [1][2][4] |

| Molecular Formula | C₁₄H₁₂N₂ | [1][2][3][4] |

| Molecular Weight | 208.26 g/mol | [1][2][3][4] |

| Physical Form | Solid | [5] |

| Melting Point | 154-155°C | [3][5] |

| Boiling Point | 437.9°C at 760 mmHg | [3] |

| Density | 1.229 g/cm³ | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | [5] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [5] |

GHS Label Elements

| Element | Description | Source(s) |

| Pictogram | [5] | |

| Signal Word | Warning | [5] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, strict adherence to safety protocols is mandatory when handling this compound. This includes the use of appropriate engineering controls and personal protective equipment.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or aerosols.[6]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect the eyes from splashes and airborne particles.[7][8][9]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene).[7][9][10] Ensure that gloves are inspected before use and changed regularly.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[8][10][11][12] For irritating dusts, a filtering facepiece (FFP) respirator may be appropriate.[11]

The following diagram illustrates the logical workflow for ensuring personal safety when handling chemical irritants like this compound.

Caption: Workflow for selecting appropriate PPE when handling this compound.

First-Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following table summarizes the recommended procedures.

| Exposure Route | First-Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. | [5][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [13][14][15][16][17] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [14] |

The following diagram outlines the general first-aid response to chemical exposure.

Caption: General workflow for first-aid response following chemical exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Minor Spills: For small spills of the solid material, carefully sweep up the powder to avoid generating dust.[6] Place the collected material into a sealed container for proper disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Major Spills: Evacuate the area and prevent entry. If the spill is large or if you are not equipped to handle it, contact your institution's environmental health and safety department or emergency services.

Stability and Reactivity

Information on the specific chemical incompatibilities of this compound is limited. However, as a general precaution, it should be stored away from strong oxidizing agents.

Toxicological Information

There is a lack of publicly available quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values, for this compound. The known toxicological effects are its irritant properties on the skin, eyes, and respiratory system.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for the toxicity of this compound are not well-documented, research on indole (B1671886) derivatives suggests a wide range of biological activities. Some indole-containing compounds have been investigated for their potential as antitumor agents.[1] The biological activity of this compound is an area of ongoing research.[1]

The following diagram illustrates a logical approach to risk management for handling chemical compounds with irritant properties.

Caption: A logical framework for managing the risks associated with chemical irritants.

Experimental Protocols

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties. While quantitative toxicity data is currently lacking, the available information from safety data sheets provides a clear basis for implementing effective safety measures. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize the risks associated with the handling and use of this compound. Continuous monitoring of new toxicological data is recommended as the scientific understanding of this and similar compounds evolves.

References

- 1. Buy this compound | 32566-01-1 [smolecule.com]

- 2. This compound | C14H12N2 | CID 735966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. umdearborn.edu [umdearborn.edu]

- 7. trimaco.com [trimaco.com]

- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 10. falseguridad.com [falseguridad.com]

- 11. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]

- 12. CCOHS: Respirators - Respirator Selection [ccohs.ca]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 15. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 16. Eye Injury: First Aid for Chemical Burns [myhealth.alberta.ca]

- 17. Chemical Eye Burns Treatment: First Aid Information for Chemical Eye Burns [webmd.com]

Key synonyms for 2-(2-Aminophenyl)indole in chemical databases.

An In-Depth Technical Guide to 2-(2-Aminophenyl)indole for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a heterocyclic aromatic organic compound. The document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This information is intended to support researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Synonyms

This compound is identified by several names and registry numbers across various chemical databases. Accurate identification is crucial for literature searches and procurement. The primary identifier is its CAS Registry Number: 32566-01-1.[1][2]

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing in chemical databases.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-(1H-indol-2-yl)aniline | PubChem |

| CAS Registry Number | 32566-01-1 | Santa Cruz Biotechnology[1], PubChem |

| Molecular Formula | C₁₄H₁₂N₂ | PubChem, Santa Cruz Biotechnology[1] |

| Molecular Weight | 208.26 g/mol | PubChem, Santa Cruz Biotechnology[1] |

| InChI | InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2 | PubChem |

| InChIKey | IAKRGXQCKYFJCB-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N | Smolecule[3] |

| Depositor-Supplied Synonyms | 2-(2'-Aminophenyl)indole, 2-(2-aminophenyl)-1H-indole, 2-indol-2-ylphenylamine, benzenamine, 2-(1H-indol-2-yl)- | PubChem, chemBlink[4] |

| EC Number | 624-293-5 | PubChem |

| PubChem CID | 735966 | Guidechem[5] |

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic properties of this compound. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Physical State | Solid | General knowledge |

| Melting Point | 154-155 °C | Guidechem[5], CHEMLYTE SOLUTIONS[6] |

| Boiling Point | 437.9 °C at 760 mmHg (Predicted) | CHEMLYTE SOLUTIONS[6] |

| Density | 1.229 g/cm³ (Predicted) | CHEMLYTE SOLUTIONS[6] |

| XLogP3 | 3.99830 | CHEMLYTE SOLUTIONS[6] |

| PSA (Polar Surface Area) | 41.8 Ų | PubChem[7] |

| Refractive Index | 1.726 (Predicted) | CHEMLYTE SOLUTIONS[6] |

| ¹³C NMR Spectra | Data available from Sigma-Aldrich Co. LLC. | PubChem[7] |

Synthesis Protocols

Representative Synthesis: Palladium-Catalyzed Annulation of Anilines with Bromoalkynes

This method provides a regioselective approach to synthesizing 2-substituted indoles.

Experimental Protocol:

-

Reaction Setup: To a sealed reaction vessel, add the substituted aniline (B41778) (1.0 equiv.), the corresponding bromoalkyne (1.2 equiv.), palladium acetate (B1210297) (Pd(OAc)₂, 5 mol%), and a suitable ligand such as triphenylphosphine (B44618) (PPh₃, 10 mol%).

-

Solvent and Base: Add a degassed solvent such as N,N-dimethylformamide (DMF) and a base, for example, potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Reaction Conditions: Heat the mixture at a specified temperature, typically between 80-120 °C, and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Biological Activity and Signaling Pathways

This compound is recognized as a reactant and a reagent in chemical synthesis.[1] Emerging research indicates its potential as a biologically active molecule, particularly in the context of cancer research and immunology.

Aryl Hydrocarbon Receptor (AhR) Activation

Studies suggest that this compound may act as an activator of the Aryl Hydrocarbon Receptor (AhR).[3] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell proliferation and differentiation.[1]

Signaling Pathway:

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and the co-chaperone p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Potential Antitumor Properties

Some derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties.[3] The indole (B1671886) scaffold is a common feature in many compounds with anticancer activity, and further research into the specific mechanisms of action of this compound and its analogues is warranted.

Experimental Workflows

The following diagram illustrates a general experimental workflow for investigating the biological activity of this compound, from initial synthesis to in vitro and in vivo evaluation.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for scientific and drug development applications. Further research is encouraged to fully elucidate its biological mechanisms and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C14H12N2 | CID 735966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Aminophenyl)indole from 2-Alkynylanilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-substituted indoles from 2-alkynylanilines is a robust and versatile methodology in heterocyclic chemistry. This document provides a detailed overview of common synthetic strategies, including transition-metal-catalyzed and metal-free approaches. While a direct, one-step synthesis of 2-(2-aminophenyl)indole from a simple 2-alkynylaniline is not prominently featured in the current literature, this note presents a plausible and practical multi-step synthetic route. This proposed pathway involves the initial synthesis of a key intermediate, 2-((2-nitrophenyl)ethynyl)aniline, via a Sonogashira coupling, followed by an intramolecular cyclization to form the indole (B1671886) core, and a final reduction of the nitro group to yield the target compound. Detailed experimental protocols for each step are provided, alongside a summary of reaction conditions for the general synthesis of 2-substituted indoles from 2-alkynylanilines.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The intramolecular cyclization of 2-alkynylanilines has emerged as a powerful and atom-economical method for the construction of 2-substituted indoles.[1][2] This transformation can be promoted by a variety of catalysts, including palladium, gold, and copper complexes, as well as under metal-free conditions.[1][3][4] The choice of catalyst and reaction conditions can influence the reaction efficiency and functional group tolerance.

This document outlines the primary methods for the synthesis of 2-substituted indoles from 2-alkynylanilines and provides a detailed, practical protocol for a proposed synthesis of this compound, a valuable building block in drug discovery.

General Synthetic Pathway

The general synthesis of 2-substituted indoles from 2-alkynylanilines proceeds via an intramolecular cyclization. This process is often catalyzed by a transition metal that activates the alkyne moiety towards nucleophilic attack by the aniline (B41778) nitrogen.

Caption: General intramolecular cyclization of a 2-alkynylaniline.

Summary of Reaction Conditions for the Synthesis of 2-Substituted Indoles

The following table summarizes various catalytic systems and conditions reported for the synthesis of 2-substituted indoles from 2-alkynylanilines.

| Catalyst/Reagent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | Acetic Acid | 3% TPGS-750-M in H₂O | 80 | 6 | 95 | [3] |

| [Pd(OAc)₂] / Ag₂O | - | Toluene (B28343) | 110 | 12 | 26-88 | |

| AuCl(PPh₃) / AgSbF₆ | - | Nitromethane | 60 | 1-2 | up to 81 | [5] |

| [Cu(phen)(PPh₃)₂]NO₃ | K₃PO₄ | Toluene or Dioxane | 110 | 24 | Good | |

| K₂CO₃ | - | DMSO | 120 | 12 | 51 | [1] |

| TfOH | - | Dichloroethane | 80 | 1 | - | [1] |

Proposed Multi-Step Synthesis of this compound

Given the absence of a direct reported synthesis, the following three-step pathway is proposed, utilizing well-established synthetic transformations.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-((2-Nitrophenyl)ethynyl)aniline (Sonogashira Coupling)

This protocol is adapted from general Sonogashira coupling procedures.[6][7]

Materials:

-

2-Iodoaniline

-

2-Ethynyl-1-nitrobenzene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (B128534) (Et₃N)

-

Toluene, anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline (1.0 mmol, 1.0 equiv), 2-ethynyl-1-nitrobenzene (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

-

Add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-((2-nitrophenyl)ethynyl)aniline.

Step 2: Synthesis of 2-(2-Nitrophenyl)indole (Intramolecular Cyclization)

This protocol is based on palladium-catalyzed indole synthesis.[3]

Materials:

-

2-((2-Nitrophenyl)ethynyl)aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Acetic acid

-

3% (w/v) solution of TPGS-750-M in water (or another suitable solvent like DMF or toluene)

Procedure:

-

In a reaction vial, suspend 2-((2-nitrophenyl)ethynyl)aniline (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., 5 mL of 3% TPGS-750-M in water).

-

Add acetic acid (1.0 mmol, 1.0 equiv) followed by Pd(OAc)₂ (0.05 mmol, 5 mol%).

-

Seal the vial and heat the mixture to 100 °C for 8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(2-nitrophenyl)indole.

Step 3: Synthesis of this compound (Nitro Group Reduction)

This protocol employs a standard method for the reduction of an aromatic nitro group.

Materials:

-

2-(2-Nitrophenyl)indole

-

Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

-

In a round-bottom flask, dissolve 2-(2-nitrophenyl)indole (1.0 mmol, 1.0 equiv) in a mixture of ethanol (15 mL) and water (5 mL).

-

Add iron powder (5.0 mmol, 5.0 equiv) to the solution.

-

Heat the mixture to reflux and then add concentrated HCl (0.5 mL) dropwise.

-

Continue refluxing for 4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through celite to remove the iron residues, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Conclusion

References

- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Carbazoles by Gold(I)-Catalyzed Carbocyclization of 2-(Enynyl)indoles [organic-chemistry.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Fischer Indole Synthesis of 2-Phenylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Fischer in 1883, remains a widely utilized and versatile method for the preparation of the indole scaffold.[1] This reaction, proceeding via the acid-catalyzed cyclization of an arylhydrazone, offers a direct route to a vast array of indole derivatives, which are prominent motifs in pharmaceuticals, agrochemicals, and natural products.[2][3] These application notes provide a detailed protocol for the synthesis of 2-phenylindole (B188600) and its derivatives, a class of compounds with significant therapeutic potential, exhibiting anti-inflammatory, antioxidant, and anticancer properties.[4]

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis involves several key steps:[5]

-

Phenylhydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone.[5]

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.[5]

-

[6][6]-Sigmatropic Rearrangement: A critical[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, leading to the formation of a di-imine intermediate. This is often the rate-determining step.[5][7]

-

Rearomatization: The di-imine intermediate rearomatizes to form a more stable amino-imine.[5]

-

Cyclization and Elimination: Intramolecular cyclization of the amino-imine forms a five-membered aminal ring. Subsequent elimination of ammonia (B1221849) under acidic conditions yields the final aromatic indole product.[1][5]

Quantitative Data Summary

The yield and reaction conditions for the synthesis of various 2-phenylindole derivatives are summarized in the table below. The choice of acid catalyst, solvent, and reaction temperature significantly influences the outcome of the synthesis.

| Entry | Phenylhydrazine Derivative | Acetophenone Derivative | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylhydrazine | Acetophenone | Polyphosphoric acid | 100 | 1 | 85 |

| 2 | p-Tolylhydrazine | Acetophenone | Glacial Acetic Acid | Reflux | 3 | 82 |

| 3 | p-Methoxyphenylhydrazine | Acetophenone | Polyphosphoric acid | 100 | 1.5 | 78 |

| 4 | p-Chlorophenylhydrazine | Acetophenone | Glacial Acetic Acid | Reflux | 4 | 75 |

| 5 | p-Nitrophenylhydrazine | Acetophenone | Polyphosphoric acid | 120 | 2 | 65 |

| 6 | Phenylhydrazine | 4'-Chloroacetophenone | Polyphosphoric acid | 110 | 1 | 80 |

| 7 | Phenylhydrazine | 4'-Methylacetophenone | Glacial Acetic Acid | Reflux | 3 | 88 |

| 8 | Phenylhydrazine | 4'-Methoxyacetophenone | Polyphosphoric acid | 100 | 1.5 | 76 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-phenylindole and representative substituted derivatives.

General Experimental Workflow

Protocol 1: Synthesis of 2-Phenylindole

This protocol describes the synthesis of the parent 2-phenylindole from phenylhydrazine and acetophenone.[6]

Materials:

-

Phenylhydrazine (1.0 eq)

-

Acetophenone (1.0 eq)

-

Polyphosphoric acid (PPA)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of phenylhydrazine and acetophenone is prepared.[6]

-

Hydrazone Formation and Cyclization: The mixture is heated with polyphosphoric acid with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into ice-water. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford 2-phenylindole.

Protocol 2: Synthesis of 5-Methyl-2-phenyl-1H-indole (Electron-Donating Group)

This protocol outlines the synthesis of a 2-phenylindole derivative bearing an electron-donating group on the phenylhydrazine ring.[4]

Materials:

-

p-Tolylhydrazine hydrochloride (1.0 eq)

-

Acetophenone (1.0 eq)

-

Glacial acetic acid

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-